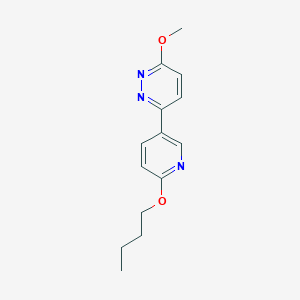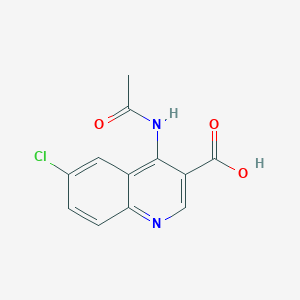![molecular formula C15H10N4O B11854624 1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one CAS No. 109179-49-9](/img/structure/B11854624.png)
1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoxaline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-chloro-3-formyl quinolines with phenylhydrazine, followed by cyclization to form the pyrazoloquinoxaline core . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the phenyl ring or the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce pyrazoloquinoxaline alcohols. Substitution reactions can lead to a variety of functionalized pyrazoloquinoxalines.
Applications De Recherche Scientifique
1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-pyrazolo[3,4-b]pyridine: Similar structure with a pyridine ring instead of a quinoxaline ring.
1-Phenyl-1H-pyrazolo[3,4-b]quinoline: Contains a quinoline ring instead of a quinoxaline ring.
1-Phenyl-1H-pyrazolo[3,4-b]pyrimidine: Features a pyrimidine ring in place of the quinoxaline ring.
Uniqueness
1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its fused pyrazole and quinoxaline rings contribute to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
109179-49-9 |
|---|---|
Formule moléculaire |
C15H10N4O |
Poids moléculaire |
262.27 g/mol |
Nom IUPAC |
1-phenyl-2H-pyrazolo[4,3-b]quinoxalin-3-one |
InChI |
InChI=1S/C15H10N4O/c20-15-13-14(17-12-9-5-4-8-11(12)16-13)19(18-15)10-6-2-1-3-7-10/h1-9H,(H,18,20) |
Clé InChI |
ZOXKRLYRRDZLPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11854560.png)



![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)
![9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854585.png)





![1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]-](/img/structure/B11854613.png)
![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine](/img/structure/B11854618.png)
